molecular formula C15H22N2O B3159473 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline CAS No. 862310-33-6

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

货号: B3159473
CAS 编号: 862310-33-6
分子量: 246.35 g/mol
InChI 键: CKZDBHBPTICGST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This aniline derivative features the 1-cyclobutylpiperidin-4-yloxy pharmacophore, a structural motif recognized for its high affinity and selectivity for the histamine H3 receptor (H3R). Scientific literature has established that this core structure is a key component in potent, selective H3R inverse agonists developed for investigating wake-promoting pathways and cognitive function. Compounds incorporating this motif, such as SUVN-G3031, have demonstrated robust efficacy in animal models, highlighting the value of this chemical scaffold (source: J Med Chem. 2019). Furthermore, optimized ligands based on this structure have shown promising results in animal models of cognition, with demonstrated high receptor occupancy and the ability to increase acetylcholine levels in the brain, supporting their potential in research related to cognitive disorders (source: ChemMedChem. 2022). As a versatile building block, this compound is For Research Use Only. It is intended for use by qualified researchers for the synthesis and development of novel bioactive molecules for scientific investigation. It is not intended for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

4-(1-cyclobutylpiperidin-4-yl)oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZDBHBPTICGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline typically involves the reaction of 4-aminophenol with 1-cyclobutyl-4-piperidone under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

作用机制

The mechanism of action of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Piperidine-Aniline Derivatives

The following table summarizes key analogs of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, highlighting structural variations and properties:

Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 862310-33-6 1-Cyclobutyl, ether-linked aniline C₁₅H₂₀N₂O 244.34 CNS ligand research; synthetic intermediate
4-[(1-Methylpiperidin-4-yl)oxy]aniline 869943-62-4 1-Methyl, ether-linked aniline C₁₂H₁₇N₂O 217.28 Opioid receptor modulation studies; simpler alkyl substitution enhances metabolic stability
4-(1-tert-Butoxycarbonylpiperidin-4-yloxy)aniline 138227-63-1 Boc-protected piperidine, ether-linked aniline C₁₆H₂₄N₂O₃ 292.38 Intermediate in peptide-mimetic drug synthesis; Boc group aids in solubility
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline 190728-25-7 Quinoline core, methoxy groups C₁₇H₁₅N₃O₃ 309.33 Antimalarial research; quinoline moiety enhances π-π stacking with biological targets
4-(Piperidin-1-ylsulfonyl)aniline 6336-68-1 Sulfonyl linker, piperidine-aniline C₁₁H₁₆N₂O₂S 264.33 Kinase inhibitor scaffolds; sulfonyl group improves binding to ATP pockets

Structural and Functional Differences

  • Cyclobutyl vs. Methyl Substituents : The cyclobutyl group in this compound introduces steric bulk and conformational rigidity compared to the methyl group in 4-[(1-Methylpiperidin-4-yl)oxy]aniline. This may influence receptor binding kinetics and metabolic stability .
  • Boc Protection : Boc-protected analogs (e.g., 138227-63-1) are less reactive under basic conditions, making them suitable for stepwise synthetic protocols, whereas the unprotected cyclobutyl derivative is more reactive in nucleophilic substitutions .
  • Quinoline vs. Piperidine Cores: The quinoline derivative (190728-25-7) exhibits enhanced planarity and aromaticity, favoring interactions with DNA or heme in antimalarial applications, unlike the aliphatic piperidine-based compounds .

生物活性

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, also known by its chemical identifier CAS No. 862310-33-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutylpiperidine moiety linked to an aniline group via an ether bond. Its structural formula can be represented as follows:

C14H20N2O\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}

This structure is crucial for its interaction with biological targets, particularly receptors involved in neurotransmission.

This compound acts primarily as an inverse agonist at the histamine H3 receptor (H3R). The H3 receptor is a G protein-coupled receptor that plays a critical role in regulating neurotransmitter release, particularly histamine, dopamine, and norepinephrine. By inhibiting H3R activity, the compound can potentially enhance cognitive functions and wakefulness.

Pharmacodynamics

The compound exhibits a high affinity for H3R with an inhibition constant (KiK_i) of approximately 8.73 nM . This selectivity indicates its potential utility in treating disorders related to sleep and cognition.

Neuropharmacological Effects

Research indicates that this compound promotes wakefulness while reducing rapid eye movement (REM) sleep in animal models . This effect suggests its application in treating conditions such as narcolepsy and other sleep disorders.

Case Studies

  • Study on Wake-Promoting Effects : In a study involving orexin-B saporin lesioned rats, the administration of the compound resulted in significant wake-promoting effects without altering locomotor activity at higher doses .
  • Safety and Tolerability : Phase 1 clinical trials have demonstrated that the compound has a favorable safety profile, with no significant adverse effects reported during long-term studies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds targeting the H3 receptor.

Compound NameKiK_i (nM)Mechanism of ActionTherapeutic Applications
This compound8.73H3R inverse agonistNarcolepsy, cognitive disorders
SUVN-G30315.0H3R inverse agonistSleep disorders
Pitolisant0.5H3R antagonistNarcolepsy

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, a hydroxyl-containing aniline derivative (e.g., 4-aminophenol) reacts with a halogenated cyclobutylpiperidine intermediate under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) . Optimization focuses on minimizing side reactions (e.g., oxidation of the aniline group) by using inert atmospheres (N₂/Ar) and controlling stoichiometry. Reaction progress is monitored via TLC or HPLC .

Q. How is the purity and structural integrity of this compound verified following synthesis?

Analytical characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclobutyl-piperidine linkage .
  • HPLC-MS for purity assessment (>98%) and detection of by-products (e.g., unreacted starting materials or dehalogenated intermediates) .
  • Elemental analysis to validate empirical formula consistency .

Q. What are the key stability considerations for storing and handling this compound in research settings?

The compound is sensitive to:

  • Oxidation : Store under inert gas (N₂) at -20°C in amber vials to prevent amine degradation .
  • Light/Temperature : Degradation studies show reduced stability at >25°C or under UV exposure, requiring cold storage and limited light exposure .
  • pH : Aqueous solutions should be buffered near neutral pH to avoid protonation of the aniline group, which may alter reactivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data reported for this compound across different studies?

Discrepancies often arise from:

  • Impurity profiles : By-products (e.g., residual solvents or unreacted intermediates) can skew assay results. Rigorous HPLC purification and batch-specific analysis (e.g., via LC-HRMS) are critical .
  • Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) impact bioavailability. Standardized protocols (e.g., ISO 10993 for cytotoxicity) are recommended .
  • Structural analogs : Confirm the compound’s identity using X-ray crystallography or 2D-NMOSY to rule out isomeric contaminants .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with target receptors?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the cyclobutyl group’s conformational rigidity for steric complementarity .
  • MD simulations : Assess dynamic binding stability in lipid bilayers or solvent environments (e.g., explicit water models) to predict pharmacokinetic properties .
  • QSAR studies : Correlate substituent modifications (e.g., piperidine vs. pyrrolidine) with activity trends using datasets from PubChem or ChEMBL .

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing by-product formation?

  • Catalyst screening : Transition metals (e.g., CuI for Ullmann coupling) improve coupling efficiency but require chelating ligands (e.g., 1,10-phenanthroline) to suppress homocoupling .
  • Solvent selection : High-boiling solvents (e.g., DMF) enhance reaction rates, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .
  • Stepwise purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. How does the cyclobutyl-piperidine moiety influence the compound’s physicochemical properties compared to related analogs?

  • Lipophilicity : The cyclobutyl group increases logP by ~0.5 units compared to cyclohexyl analogs, enhancing membrane permeability (calculated via MarvinSketch) .
  • Conformational rigidity : X-ray data show the cyclobutyl ring restricts piperidine flexibility, potentially improving target selectivity in kinase inhibition assays .
  • Metabolic stability : In vitro microsomal studies indicate slower oxidation compared to methylpiperazine derivatives due to steric hindrance .

Q. Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over vendor databases.
  • Safety : Follow OSHA guidelines for handling aromatic amines (e.g., PPE, fume hoods) .
  • Ethical Compliance : Use approved protocols for biological testing (e.g., IACUC for in vivo studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline
Reactant of Route 2
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。